4-azido-3-hydroxycyclohexane-1-carboxamide
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Overview
Description
4-azido-3-hydroxycyclohexane-1-carboxamide is a chemical compound with the molecular formula C7H12N4O2 and a molecular weight of 184.2 g/mol. This compound has gained significant attention in the scientific community due to its potential biological activity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-azido-3-hydroxycyclohexane-1-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane-1-carboxamide as the starting material.
Hydroxylation: The hydroxylation of cyclohexane-1-carboxamide is carried out to introduce the hydroxyl group at the 3-position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with optimization for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-azido-3-hydroxycyclohexane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-azido-3-hydroxycyclohexane-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying biochemical pathways and interactions.
Medicine: Its potential immunomodulatory effects are being explored for therapeutic applications.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-azido-3-hydroxycyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various biochemical and medicinal applications.
Comparison with Similar Compounds
Similar Compounds
4-azido-3-hydroxycyclohexane-1-carboxamide: Known for its immunomodulatory effects.
4-azido-3-hydroxycyclohexane-1-carboxylate: Similar structure but different functional group, used in different applications.
4-azido-3-hydroxycyclohexane-1-carboxylic acid: Another similar compound with distinct properties and uses.
Uniqueness
This compound stands out due to its unique combination of the azido and hydroxyl groups, which confer specific reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
1824221-91-1 |
---|---|
Molecular Formula |
C7H12N4O2 |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
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